molecular formula C7H7F3N2OS B12919690 5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine CAS No. 81530-38-3

5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine

Cat. No.: B12919690
CAS No.: 81530-38-3
M. Wt: 224.21 g/mol
InChI Key: WSVJVIMGWYZHJI-UHFFFAOYSA-N
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Description

5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is a heterocyclic compound that features a thiazolo-pyrimidine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and reduce costs. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine involves its interaction with various molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other similar compounds .

Properties

CAS No.

81530-38-3

Molecular Formula

C7H7F3N2OS

Molecular Weight

224.21 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H7F3N2OS/c8-7(9,10)4-3-5(13)12-1-2-14-6(12)11-4/h4H,1-3H2

InChI Key

WSVJVIMGWYZHJI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(CC(=O)N21)C(F)(F)F

Origin of Product

United States

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